Ethyl 3,5-dichlorobenzoylformate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3,5-dichlorophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWDXQZJACFSOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374506 | |
| Record name | Ethyl 3,5-dichlorobenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845790-52-5 | |
| Record name | Ethyl 3,5-dichloro-α-oxobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,5-dichlorobenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 845790-52-5 | |
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Synthetic Methodologies for Ethyl 3,5 Dichlorobenzoylformate
Established Reaction Pathways and Optimization
The traditional synthesis of Ethyl 3,5-dichlorobenzoylformate predominantly relies on the Friedel-Crafts acylation reaction, a robust method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.
Precursor Chemistry and Reaction Conditions
The principal precursors for the synthesis of this compound are 1,3-dichlorobenzene (B1664543) and an appropriate acylating agent, typically ethyl oxalyl chloride. The reaction involves the electrophilic substitution of a hydrogen atom on the 1,3-dichlorobenzene ring with the ethoxalyl group.
The reaction is typically carried out in the presence of a Lewis acid catalyst. Anhydrous aluminum chloride (AlCl₃) is a conventional choice for this transformation. The solvent for the reaction is usually a non-polar, inert liquid such as carbon disulfide or nitrobenzene. The reaction temperature is a critical parameter that requires careful control to manage the reactivity and prevent unwanted side reactions.
A general representation of this reaction is as follows:
Detailed studies on analogous reactions involving the synthesis of ethyl aryl glyoxylates have shown that the molar ratio of the reactants and the catalyst can significantly influence the yield and purity of the product. Optimization of these parameters is crucial for an efficient industrial-scale synthesis.
Table 1: Typical Reaction Parameters for the Synthesis of Ethyl Aryl Glyoxylates via Friedel-Crafts Acylation
| Parameter | Condition |
| Arene | 1,3-Dichlorobenzene |
| Acylating Agent | Ethyl oxalyl chloride |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |
| Solvent | Carbon Disulfide (CS₂) or Nitrobenzene |
| Temperature | 0 - 5 °C (initial), then room temperature |
| Reaction Time | Several hours |
This table presents generalized conditions based on established Friedel-Crafts acylation reactions for similar compounds. Specific conditions for this compound may vary.
Catalytic Aspects in Synthesis
The choice of catalyst is pivotal in the Friedel-Crafts acylation. While anhydrous aluminum chloride is widely used due to its high activity, its hygroscopic nature and the generation of stoichiometric amounts of waste present challenges. Research into alternative, more environmentally benign catalysts is an active area. Solid acid catalysts, such as zeolites and clays, have been explored for similar acylation reactions, offering potential advantages in terms of reusability and reduced waste generation. However, their application specifically for the synthesis of this compound is not extensively documented in publicly available literature.
Emerging and Green Synthetic Strategies
In line with the principles of green chemistry, efforts are being directed towards developing more sustainable methods for the synthesis of this compound and related compounds.
Atom Economy and Sustainable Approaches
The classical Friedel-Crafts acylation suffers from poor atom economy, primarily due to the formation of a stoichiometric amount of aluminum chloride-ketone complex, which needs to be hydrolyzed, generating significant waste. Green approaches aim to improve atom economy by utilizing catalytic systems that can be recovered and reused.
Solvent-free reaction conditions are another avenue being explored to enhance the green credentials of such syntheses. A patented method for the synthesis of ethyl aryl glyoxylates describes a solvent-free grinding reaction of an arene and ethyl oxalyl chloride in the presence of anhydrous aluminum chloride. google.com This approach simplifies the work-up procedure, reduces the consumption of organic solvents, and can lead to shorter reaction times and higher yields. google.com
Microwave-Assisted and Photochemical Synthesis
Photochemical methods, which utilize light to initiate chemical reactions, represent another frontier in green synthesis. orgsyn.org These reactions can often be conducted under mild conditions and can offer unique selectivity. The application of photochemical strategies to the synthesis of aryl ketoesters is an area of ongoing research, though specific protocols for this compound have not yet been detailed in the literature.
Chemical Reactivity and Mechanistic Investigations of Ethyl 3,5 Dichlorobenzoylformate
Reactions at the Alpha-Keto Ester Moiety
Nucleophilic Additions to Carbonyl Centers
The carbonyl carbons of the α-keto ester are electrophilic and readily react with various nucleophiles. Grignard reagents, for example, add to the ketonic carbonyl to form tertiary alcohols after an acidic workup. organic-chemistry.orgmasterorganicchemistry.com The reaction of an ester with a Grignard reagent typically involves the addition of two equivalents of the organomagnesium halide, leading to a tertiary alcohol. masterorganicchemistry.comchemistrysteps.com The initial nucleophilic addition to the ester carbonyl is followed by the elimination of the ethoxy group to form a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent. chemistrysteps.com
Another important nucleophilic addition is the Wittig reaction, which converts aldehydes and ketones into alkenes using a phosphorus ylide. masterorganicchemistry.com While the Wittig reaction is most common with aldehydes and ketones, it can also be applied to esters under certain conditions, offering a pathway to vinyl ethers. libretexts.org The mechanism involves the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org
Condensation and Cyclization Reactions
The presence of the α-keto ester moiety facilitates condensation and cyclization reactions, leading to the formation of various heterocyclic systems. Condensation reactions, such as the Claisen condensation, are common for esters possessing α-hydrogens. libretexts.org In a crossed Claisen condensation, ethyl 3,5-dichlorobenzoylformate could react with another ester or a ketone to form a β-dicarbonyl compound. libretexts.org
Furthermore, the α-keto ester can react with compounds containing active methylene (B1212753) groups in Knoevenagel-type condensations, which are valuable for carbon-carbon bond formation. nih.gov These reactions can serve as a starting point for the synthesis of more complex molecules, including various heterocyclic structures. For instance, reactions with dinucleophiles can lead to the formation of five or six-membered rings. The general principle involves an initial nucleophilic attack at one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration.
Transformations of the Halogenated Aromatic Ring
The 3,5-dichloro-substituted benzene (B151609) ring offers another site for chemical modification, primarily through substitution and metal-catalyzed coupling reactions.
Substitution Reactions (e.g., Electrophilic Aromatic Substitution)
The benzoylformate group is an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta-position (relative to the acyl group). However, in this compound, the 3 and 5 positions are already substituted with chlorine atoms. The chlorine atoms themselves are deactivating yet ortho-, para-directing. The combined effect of the deactivating acyl group and the chlorine atoms makes further electrophilic aromatic substitution challenging. Reactions such as nitration or further halogenation would require harsh conditions and would likely lead to a mixture of products, with substitution occurring at the available ortho positions relative to the chlorine atoms (positions 2, 4, and 6).
Metal-Catalyzed Coupling Reactions (e.g., Cross-Coupling)
The chlorine atoms on the aromatic ring are suitable handles for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples aryl halides with organoboron compounds. nih.govnih.govmdpi.com Aryl chlorides, like those in this compound, can participate in Suzuki-Miyaura coupling, typically requiring more reactive palladium catalysts and specific ligands to facilitate the oxidative addition step. organic-chemistry.orgorganic-chemistry.org This reaction would allow for the introduction of new aryl or vinyl substituents at the 3 and 5 positions of the benzene ring.
| Catalyst System | Coupling Partner | Product | Reference |
| Pd(PPh₃)₄ / Base | Arylboronic acid | 3,5-Diarylbenzoylformate derivative | nih.govnih.gov |
| Pd(OAc)₂ / Ligand / Base | Heteroarylboronic acid | 3,5-Di(heteroaryl)benzoylformate derivative | organic-chemistry.org |
Heck Coupling: The Heck reaction is a palladium-catalyzed method for the coupling of aryl halides with alkenes. wikipedia.orgorganic-chemistry.orgnih.gov This reaction would enable the introduction of vinyl groups at the positions of the chlorine atoms, leading to substituted styrenyl derivatives of the benzoylformate.
| Catalyst | Alkene | Product | Reference |
| Pd(OAc)₂ / PPh₃ / Base | Styrene | 3,5-Distyrylbenzoylformate derivative | wikipedia.org |
| Palladacycle / Base | Acrylic ester | 3,5-Di(alkenyl)benzoylformate derivative | organic-chemistry.org |
Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of terminal alkynes with aryl halides. organic-chemistry.orgwikipedia.orglibretexts.org Applying this to this compound would yield products with alkynyl substituents at the 3 and 5 positions.
| Catalyst System | Alkyne | Product | Reference |
| Pd(PPh₃)₄ / CuI / Base | Phenylacetylene | 3,5-Di(phenylethynyl)benzoylformate derivative | organic-chemistry.orgwikipedia.org |
Mechanistic Elucidation of Key Transformations
The mechanisms of the aforementioned reactions are well-established in organic chemistry.
For nucleophilic additions to the α-keto ester, the reaction is initiated by the attack of the nucleophile on one of the electrophilic carbonyl carbons. In the case of a Grignard reaction with the ester function, this leads to a tetrahedral intermediate which then eliminates the ethoxide leaving group to form a ketone. This ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent. chemistrysteps.comyoutube.com
The Wittig reaction mechanism is generally understood to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate directly. libretexts.orgwikipedia.org This intermediate then decomposes to form the alkene and triphenylphosphine oxide.
The mechanism of palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions involves a catalytic cycle. nih.gov This cycle typically begins with the oxidative addition of the aryl chloride to a Pd(0) species to form a Pd(II) complex. This is followed by either transmetalation (in the Suzuki reaction), migratory insertion of an alkene (in the Heck reaction), or coupling with a copper acetylide (in the Sonogashira reaction). The final step is a reductive elimination that forms the C-C bond and regenerates the Pd(0) catalyst. wikipedia.orgnih.gov
Transition State Analysis and Energy Profiles
No published studies containing transition state analysis or energy profiles for reactions involving this compound were identified. Such studies would typically involve computational chemistry methods to model reaction pathways and determine the energy barriers and geometries of transition state structures. This information is crucial for a fundamental understanding of the compound's reactivity.
Kinetic and Spectroscopic Studies for Mechanistic Insights
Similarly, a thorough search did not yield any kinetic or spectroscopic studies focused on the reaction mechanisms of this compound. Kinetic studies would provide quantitative data on reaction rates, while spectroscopic techniques such as NMR, IR, and mass spectrometry are essential for identifying reaction intermediates and products, thereby clarifying the step-by-step mechanism of a chemical transformation. The absence of such data prevents a detailed discussion of the compound's mechanistic pathways.
Applications As a Synthetic Precursor and Intermediate
Role in the Construction of Diverse Organic Scaffolds
The bifunctional nature of ethyl aroylformates, such as Ethyl 3,5-dichlorobenzoylformate, makes them key starting materials for creating a variety of organic scaffolds. The α-keto ester moiety is particularly important. It can react with a wide array of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
For instance, the reaction of ethyl benzoylformates with organometallic reagents like Grignard or organolithium compounds can lead to the formation of α-hydroxy esters, which are valuable chiral building blocks in their own right. The adjacent ketone and ester groups also allow for cyclocondensation reactions when treated with dinucleophiles. These reactions are fundamental in building heterocyclic rings, which form the core of many pharmaceutical and agrochemical compounds. The presence of the 3,5-dichloro substitution pattern on the phenyl ring influences the electronic properties of the molecule, enhancing the electrophilicity of the carbonyl carbons and potentially affecting the regioselectivity of reactions.
Utilization in the Synthesis of Bioactive Compounds and Derivatives (e.g., Heterocycles, Hydrazine (B178648) Derivatives)
A significant application of benzoylformate derivatives is in the synthesis of biologically active compounds, particularly those containing nitrogen. The reaction with hydrazine and its derivatives is a well-established route to various nitrogen-containing heterocycles.
Hydrazine Derivatives: The reaction of an α-keto ester like this compound with hydrazine (N₂H₄) or substituted hydrazines is expected to initially form a hydrazone. This occurs through the condensation of hydrazine with the more reactive ketonic carbonyl group. These hydrazone intermediates are often stable but can serve as pivotal precursors for further transformations. wikipedia.org For example, under appropriate conditions, the hydrazone can undergo intramolecular cyclization, involving the ester group, to form various heterocyclic systems like pyridazinones or triazinones, which are known to exhibit a range of biological activities. The general reaction of esters with hydrazine to form hydrazides is also a common transformation in organic synthesis. researchgate.net
The general class of aryl hydrazines are crucial intermediates for a wide range of nitrogen-containing heterocycles found in pharmaceuticals and agrochemicals. nih.gov
Heterocycles: The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. Ethyl benzoylformates are known to participate in cyclocondensation reactions with various binucleophiles to generate heterocycles. nih.gov For example, reaction with 1,2-diamines can lead to the formation of quinoxalinone derivatives. nih.gov Similarly, reactions with amidines or other 1,3-dinucleophiles can be employed to construct pyrimidine-based rings. nih.gov The specific reaction of a related compound, methyl phenyl glyoxylate, with hydrazinophthalazines has been shown to produce hydrazones that can be cyclized into triazino[3,4-a]phthalazine derivatives, some of which were tested for insecticidal and nematicidal activity. nih.gov This highlights the potential of the aroylformate scaffold in generating bioactive heterocyclic systems.
Application in Materials Science Research through Derivative Synthesis
While specific applications of this compound in materials science are not prominent in the literature, derivatives of similar aromatic esters have found use in this field. For example, the related compound Ethyl 3,5-dinitrobenzoate (B1224709) is used as a stabilizer for polymers and plastics. biosynth.com It has also been studied in the context of forming charge-transfer complexes. chemicalbook.com
The structural features of this compound suggest potential for its derivatives in materials science. The rigid dichlorophenyl ring can be incorporated into polymer backbones or liquid crystal structures. The presence of chlorine atoms can enhance thermal stability and flame-retardant properties of materials. Furthermore, the ester and ketone functionalities provide handles for further chemical modification, allowing for the tuning of properties such as solubility, polarity, and binding capabilities. For instance, the compound could be elaborated into more complex structures and then polymerized or attached to surfaces to create functional materials.
Advanced Structural Elucidation and Spectroscopic Analysis of Ethyl 3,5 Dichlorobenzoylformate
High-Resolution Spectroscopic Techniques for Structural Confirmation
High-resolution spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide unambiguous evidence for the molecular structure of Ethyl 3,5-dichlorobenzoylformate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group protons would appear as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, a result of spin-spin coupling. The chemical shifts of the aromatic protons on the dichlorinated benzene (B151609) ring would provide information about their electronic environment.
¹³C NMR: The ¹³C NMR spectrum offers a detailed view of the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. Key resonances would include those for the carbonyl carbons of the ester and formate (B1220265) groups, the carbons of the ethyl group, and the aromatic carbons. The chemical shifts of the aromatic carbons are particularly sensitive to the substitution pattern of the chlorine atoms.
Predicted NMR Data for this compound:
| Atom | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |
| Ethyl -CH3 | 1.3 - 1.5 (triplet) | ~14 |
| Ethyl -CH2- | 4.3 - 4.5 (quartet) | ~62 |
| Aromatic C-H (2,6 positions) | 7.9 - 8.1 (doublet) | ~130 |
| Aromatic C-H (4 position) | 7.6 - 7.8 (triplet) | ~133 |
| Aromatic C-Cl (3,5 positions) | - | ~135 |
| Benzoyl C=O | - | ~185 |
| Formate C=O | - | ~163 |
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of its molecular formula, C9H6Cl2O3. The fragmentation pattern observed in the mass spectrum would offer further structural insights, showing characteristic losses of fragments such as the ethoxy group (-OCH2CH3) or carbon monoxide (CO).
Expected Mass Spectrometry Data:
| Technique | Expected m/z Value | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | [M]+, [M+Na]+ | Precise mass for molecular formula confirmation |
| Electron Ionization (EI-MS) | Molecular ion peak and fragmentation pattern | Structural fragmentation analysis |
X-ray Crystallography of this compound and its Co-crystals/Derivatives
While spectroscopic data provides crucial information about connectivity, X-ray crystallography offers the definitive, three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would elucidate precise bond lengths, bond angles, and torsional angles. This technique would also reveal intermolecular interactions, such as halogen bonding or π-stacking, which govern the crystal packing.
The formation of co-crystals or derivatives of this compound with other molecules could also be investigated. Such studies can modulate the physicochemical properties of the compound and provide deeper insights into its non-covalent interaction capabilities.
Hypothetical Crystallographic Data Table:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
Vibrational and Electronic Spectroscopy for Molecular Insights
Vibrational and electronic spectroscopy probe the energetic states of molecules, providing information about bonding and electronic structure.
Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, key vibrational bands would include:
C=O stretching: Strong absorptions in the IR spectrum corresponding to the ester and formate carbonyl groups, typically in the region of 1700-1750 cm⁻¹.
C-O stretching: Bands associated with the ester linkage.
C-Cl stretching: Vibrations in the fingerprint region characteristic of the carbon-chlorine bonds.
Aromatic C-H and C=C stretching: Bands that confirm the presence of the benzene ring.
Electronic Spectroscopy (UV-Vis): Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the aromatic ring and the carbonyl groups. The position and intensity of these bands are influenced by the substitution pattern on the benzene ring.
Summary of Spectroscopic and Crystallographic Data:
| Technique | Information Obtained |
| ¹H NMR | Proton environment and connectivity |
| ¹³C NMR | Carbon skeleton framework |
| Mass Spectrometry | Molecular weight and formula |
| X-ray Crystallography | 3D molecular structure and packing |
| IR/Raman Spectroscopy | Functional group identification |
| UV-Vis Spectroscopy | Electronic transitions |
Computational Chemistry and Theoretical Modeling of Ethyl 3,5 Dichlorobenzoylformate
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule like Ethyl 3,5-dichlorobenzoylformate. mdpi.comresearchgate.netmdpi.com These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and orbital energies.
A typical study would begin with geometry optimization of the molecule to find its most stable three-dimensional structure. DFT functionals such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), are commonly used for this purpose, as they offer a good balance between accuracy and computational cost for organic molecules. scirp.orgrsc.org
Once the optimized geometry is obtained, a variety of electronic properties and reactivity descriptors can be calculated. mdpi.comacs.org Key parameters include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. scirp.org It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for reactive interactions.
These studies would reveal how the electron-withdrawing chlorine atoms and the ester group influence the electron density distribution across the benzene (B151609) ring and the carbonyl groups, thereby dictating the molecule's susceptibility to nucleophilic or electrophilic attack.
Illustrative Data Table: Calculated Quantum Chemical Properties
| Parameter | Calculated Value (Illustrative) | Description |
|---|---|---|
| EHOMO | -7.25 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.89 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.36 eV | Indicator of chemical stability |
| Dipole Moment | 2.15 D | Measure of the molecule's overall polarity |
| Electrophilicity Index (ω) | 3.54 eV | Global electrophilic nature of the molecule |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility of molecules over time. tandfonline.comresearchgate.net For a molecule like this compound, which has several rotatable bonds (e.g., around the ester group and the benzoylformate linkage), MD simulations can map its conformational landscape and identify the most stable and frequently occurring shapes (conformers).
An MD simulation would involve placing the molecule in a simulated environment, often a box of explicit solvent molecules like water, to mimic physiological or reaction conditions. tandfonline.comoup.com The system's trajectory is then calculated by solving Newton's equations of motion for every atom over a series of very small time steps, governed by a force field (a set of parameters describing the potential energy of the system).
The simulation generates a large number of molecular "snapshots" over time. Analyzing this trajectory allows for:
Identification of Low-Energy Conformers: By clustering the snapshots based on structural similarity, the most populated and thus energetically favorable conformations can be identified. scholaris.ca
Dihedral Angle Analysis: Tracking the rotation around key single bonds reveals the preferred orientations of different parts of the molecule and the energy barriers between different conformers.
Solvent Effects: MD simulations explicitly account for the influence of the solvent on conformational preference, which is crucial for understanding the molecule's behavior in solution. oup.com
Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD), may be used to overcome energy barriers more efficiently and ensure a more thorough exploration of the conformational space. nih.gov
Illustrative Data Table: Major Conformers and Dihedral Angles
| Conformer ID | Relative Energy (kcal/mol) (Illustrative) | Population (%) (Illustrative) | Key Dihedral Angle (τ) (Illustrative) |
|---|---|---|---|
| 1 (Global Minimum) | 0.00 | 65.2 | 175° (Planar ester) |
| 2 | 1.25 | 20.1 | -15° (Twisted ester) |
| 3 | 2.50 | 14.7 | 90° (Perpendicular ester) |
In Silico Prediction of Reaction Pathways and Energetics
Computational methods can be used to predict the most likely pathways for chemical reactions involving this compound and to calculate the associated energy changes. bohrium.comnih.gov This is particularly useful for understanding its synthesis, degradation, or metabolic fate. For example, the hydrolysis of the ester group is a common reaction that could be modeled. libretexts.org
The process involves:
Identifying Reactants and Products: The starting material (e.g., this compound and a nucleophile like a hydroxide ion) and the expected products (e.g., 3,5-dichlorobenzoylformic acid and ethanol) are defined.
Locating Transition States (TS): The transition state is the highest energy point along the reaction coordinate, representing the "point of no return". mit.edu Various computational algorithms are used to locate the precise geometry of the TS. Predicting TS structures is a challenging but critical step in understanding reaction kinetics. mit.eduresearchgate.net
These calculations can be performed in the gas phase or with implicit solvent models (like the Polarizable Continuum Model) to account for solvent effects on the reaction energetics. arxiv.org
Illustrative Data Table: Reaction Energetics for Ester Hydrolysis
| Parameter | Value (kcal/mol) (Illustrative) | Description |
|---|---|---|
| Activation Energy (ΔG‡) | +18.5 | Energy barrier for the reaction to occur |
| Reaction Energy (ΔGrxn) | -5.2 | Overall Gibbs free energy change |
Structure-Reactivity Correlation Analyses
Structure-Reactivity Correlation, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, establishes a mathematical link between a molecule's structural or physicochemical properties and its reactivity or biological activity. jove.comslideshare.netwikipedia.org For this compound, a QSAR study would typically involve analyzing a series of related benzoylformate derivatives with varying substituents on the aromatic ring.
The key steps in building a QSAR model are:
Data Set Collection: A series of compounds with known reactivity data (e.g., reaction rate constants, binding affinities) is compiled.
Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors is calculated. These can include electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters. atlantis-press.comresearchgate.net
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build an equation that correlates a subset of the most relevant descriptors with the observed activity. nih.govijsdr.org
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not just a result of chance correlation. ijsdr.org
A successful QSAR model for a series including this compound could predict the reactivity of new, unsynthesized derivatives and provide insights into which molecular properties are most important for the observed reactivity. For instance, it could quantify the impact of the number and position of chlorine atoms on the ester's susceptibility to hydrolysis.
Illustrative Data Table: QSAR Model Equation
| Illustrative QSAR Equation for Reactivity | |
|---|---|
| Equation | log(k) = 0.85 * σ + 0.12 * ELUMO - 0.05 * LogP + 1.5 |
| Statistics | n = 25, R² = 0.91, Q² = 0.82 |
| Where 'k' is the reaction rate, 'σ' is the Hammett constant (electronic), 'ELUMO' is the LUMO energy, and 'LogP' is the lipophilicity. |
Future Research Horizons and Conceptual Advancements for Ethyl 3,5 Dichlorobenzoylformate
Integration into Automated Synthesis Platforms
The evolution of automated synthesis and flow chemistry presents a paradigm shift in the production of complex molecules, offering enhanced efficiency, reproducibility, and safety. nih.govdigitellinc.com The integration of Ethyl 3,5-dichlorobenzoylformate into such platforms is a logical and promising future direction. Automated flow synthesis has already demonstrated its capability in the rapid and efficient production of peptides and other complex organic molecules. researchgate.netacs.org For instance, automated fast-flow peptide synthesis (AFPS) technology can incorporate amino acid residues in as little as 40 seconds at elevated temperatures. digitellinc.com
The synthesis of this compound itself, likely proceeding through methods such as the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) with ethyl oxalyl chloride, is amenable to adaptation for flow chemistry. mdpi.com Continuous flow reactors could offer precise control over reaction parameters like temperature, pressure, and stoichiometry, potentially leading to higher yields and purity compared to batch processes.
Looking beyond its synthesis, this compound can serve as a key reagent in automated platforms for the generation of compound libraries. Its reactive α-ketoester moiety allows for a variety of transformations, making it an ideal starting material for diversity-oriented synthesis. The table below conceptualizes how this compound could be utilized in a modular automated synthesis setup.
| Module | Transformation | Potential Product Class | Relevance |
| 1 | Grignard Addition to Ketone | α-Hydroxy-α-aryl Esters | Precursors for biologically active molecules. |
| 2 | Reductive Amination | α-Amino Esters | Building blocks for peptidomimetics. |
| 3 | Wittig-type Reactions | α,β-Unsaturated Esters | Versatile intermediates in organic synthesis. |
| 4 | Heterocycle Formation | Quinoxalines, Benzoxazinones | Scaffolds for pharmaceuticals and materials. |
This modular approach, powered by automated flow chemistry, could significantly accelerate the discovery of new chemical entities with desirable properties, starting from this compound.
Exploration of Organocatalytic Transformations
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for toxic or expensive metal catalysts. nih.govacs.org β-Ketoesters are well-established substrates in organocatalytic reactions, primarily acting as nucleophiles. acs.orgnih.gov The structural features of this compound, specifically its α-keto group, make it a prime candidate for a range of organocatalytic transformations.
Future research could focus on the enantioselective functionalization of the α-position of this compound. For example, organocatalytic α-azidation could introduce a nitrogen-containing group, a common motif in bioactive compounds. researchgate.net Similarly, asymmetric Michael additions using this compound as the electrophile could lead to the synthesis of complex chiral structures.
The development of novel organocatalysts tailored for substrates like this compound will be crucial. Bifunctional catalysts, which can activate both the nucleophile and the electrophile, are particularly promising. The table below outlines potential organocatalytic reactions involving this compound and the expected chiral products.
| Organocatalytic Reaction | Catalyst Type | Potential Chiral Product |
| Asymmetric Aldol Addition | Proline Derivatives | Chiral β-Hydroxy-α-ketoesters |
| Asymmetric Mannich Reaction | Cinchona Alkaloid Derivatives | Chiral β-Amino-α-ketoesters |
| Asymmetric Michael Addition | Squaramides, Thioureas | Chiral γ-Keto-α-ketoesters |
| Asymmetric α-Amination | Chiral Phosphoric Acids | Chiral α-Amino-α-ketoesters |
The successful implementation of these reactions would significantly expand the synthetic utility of this compound, providing access to a diverse array of enantioenriched molecules.
Development of Novel Supramolecular Architectures
The presence of two chlorine atoms on the phenyl ring of this compound opens up exciting possibilities for the design and construction of novel supramolecular architectures. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is a powerful tool in crystal engineering. mdpi.comresearchgate.net
The chlorine atoms in this compound can act as halogen bond donors, interacting with Lewis basic sites on other molecules to form well-defined and predictable assemblies in the solid state. These interactions, in concert with other non-covalent forces like hydrogen bonding and π-π stacking, could be harnessed to create complex and functional supramolecular structures. For instance, the co-crystallization of this compound with nitrogen-containing heterocycles could lead to the formation of one-, two-, or three-dimensional networks with potential applications in areas such as gas storage and separation. researchgate.netnih.gov
A systematic study of the supramolecular behavior of this compound with a variety of co-formers would be a valuable research endeavor. The following table illustrates potential supramolecular synthons that could be targeted.
| Interaction Type | Interacting Partner | Resulting Supramolecular Motif |
| Halogen Bonding (C-Cl···N) | Pyridines, Imidazoles | Linear chains, 2D sheets |
| Halogen Bonding (C-Cl···O) | Carboxylic Acids, Amides | Dimeric structures, ribbons |
| Hydrogen Bonding (C-H···O) | Self-assembly or with H-bond acceptors | Extended networks |
| π-π Stacking | Aromatic co-formers | Stacked columnar structures |
The understanding and control of these intermolecular interactions will be key to unlocking the potential of this compound as a versatile building block in supramolecular chemistry.
Photoredox Catalysis and Electrochemistry Involving the Compound
Photoredox catalysis and electrochemistry offer green and efficient alternatives to traditional synthetic methods, often enabling unique chemical transformations. acs.org The α-ketoester functionality in this compound makes it a promising substrate for both photochemical and electrochemical reactions.
Under photochemical conditions, α-ketoesters can undergo a variety of reactions, including cycloadditions and bond cleavages. acs.org The use of a suitable photosensitizer could allow for the selective activation of this compound, leading to the formation of radical intermediates that can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. For example, photoredox-catalyzed reactions could enable the coupling of this compound with various radical precursors. rsc.orgacs.org
In the realm of electrochemistry, the carbonyl group of this compound can be electrochemically reduced to generate a ketyl radical anion. This reactive intermediate can then undergo dimerization, or be trapped by electrophiles, to afford a variety of products. The dichlorinated phenyl ring may also influence the electrochemical behavior of the molecule, potentially enabling selective dehalogenation or cross-coupling reactions.
Future research in this area could explore the following transformations:
| Methodology | Proposed Reaction | Potential Product |
| Photoredox Catalysis | Radical addition to the carbonyl group | Tertiary alcohols |
| Photoredox Catalysis | Decarboxylative coupling with carboxylic acids | Unsymmetrical ketones |
| Electrochemistry | Reductive dimerization | Pinacol-type products |
| Electrochemistry | Cathodic dehalogenation | Monochloro- or unsubstituted benzoylformate |
The exploration of the photochemical and electrochemical reactivity of this compound promises to unveil novel synthetic pathways and expand its utility in modern organic synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Ethyl 3,5-dichlorobenzoylformate, and how can purity and yield be maximized?
- Methodological Answer : this compound can be synthesized via sequential chlorination and esterification. A validated approach involves starting with m-xylene, undergoing side-chain chlorination, ring chlorination, hydrolysis, and decarbonylation. For example, in analogous syntheses (e.g., 3,5-dichlorobenzoyl chloride), optimizing chlorination conditions (temperature, catalyst, and stoichiometry) improved yields to 63% with 99.2% purity . Key steps include:
- Side-chain chlorination : Use UV light and sulfuryl chloride at 80°C.
- Ring chlorination : Employ FeCl₃ as a catalyst under controlled temperature (40–60°C).
- Hydrolysis and esterification : Use aqueous NaOH followed by ethanol under acidic conditions.
- Quality control : Monitor reactions via HPLC and confirm structures using ¹H NMR (e.g., δ 8.2 ppm for aromatic protons) .
Q. How can this compound be characterized to confirm its structural identity and purity?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.8–8.2 ppm) and ester carbonyl (δ 170–175 ppm).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>99%) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 267.0 for C₁₀H₉Cl₂O₃) .
Advanced Research Questions
Q. What role does this compound play in biosynthetic pathways, and how can its enzymatic interactions be studied?
- Methodological Answer : In complestatin biosynthesis, 3,5-dichlorobenzoylformate is a precursor for chlorinated aromatic amino acids. The enzyme HpgT catalyzes its transamination with hydroxyphenylpyruvate to form 3,5-dichloro-L-Hpg. Experimental strategies include:
- Enzyme assays : Purify HpgT from E. coli overexpression systems and monitor reaction equilibria via HPLC (e.g., retention time shifts for substrates/products) .
- Substrate specificity testing : Compare kinetic parameters (e.g., Kₘ and Vₘₐₓ) for L-Hpg vs. dichloro analogs .
- Gene cluster analysis : Use molecular cloning to identify adenylation domains (e.g., ComA module 1) responsible for activating 3,5-dichlorobenzoylformate .
Q. How do conflicting data on chlorination regioselectivity in this compound synthesis arise, and how can they be resolved?
- Methodological Answer : Discrepancies in chlorination patterns (e.g., 3,5- vs. 2,4-dichloro byproducts) may stem from:
- Catalyst choice : FeCl₃ favors para/ortho positions, while AlCl₃ may alter regioselectivity.
- Reaction temperature : Higher temperatures (>60°C) promote thermodynamic control (3,5-dichloro isomer stability).
- Resolution : Use computational modeling (DFT calculations) to predict chlorination pathways or employ kinetic trapping via low-temperature reactions .
Q. What analytical challenges arise in quantifying this compound in complex biological matrices, and how can they be addressed?
- Methodological Answer : Challenges include matrix interference and low analyte concentration. Solutions involve:
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound.
- LC-MS/MS : Use multiple reaction monitoring (MRM) transitions (e.g., 267.0 → 154.0 for quantification) with deuterated internal standards .
- Validation : Assess recovery rates (>85%) and limit of detection (LOD < 0.1 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
